Enantiomer-Specific AChE Inhibition: sEH/AChE-IN-4 vs. sEH/AChE-IN-3
sEH/AChE-IN-4 ((+)-15) and its enantiomer sEH/AChE-IN-3 ((−)-15) exhibit dramatically different potencies against human acetylcholinesterase (hAChE). The (−)-enantiomer is ~850-fold more potent (IC50 = 1.94 nM) than the (+)-enantiomer (IC50 = 1660 nM) [1]. This stereochemical divergence underscores that the (+)-enantiomer provides a distinct pharmacological tool for probing enantioselective interactions at the AChE active site, offering a low-potency control for mechanistic studies where residual AChE activity must be preserved.
| Evidence Dimension | Human AChE inhibition (IC50) |
|---|---|
| Target Compound Data | 1660 ± 450 nM |
| Comparator Or Baseline | sEH/AChE-IN-3 ((−)-15): 1.94 ± 0.67 nM |
| Quantified Difference | ~856-fold lower potency |
| Conditions | Recombinant human AChE; Ellman's assay; n ≥ 2 experiments in triplicate |
Why This Matters
Researchers requiring a dual inhibitor with intentionally attenuated AChE activity (e.g., to minimize peripheral cholinergic side effects while maintaining sEH inhibition) will find sEH/AChE-IN-4 uniquely suited, whereas the high-potency (−)-enantiomer may not meet this need.
- [1] Codony S, et al. Journal of Medicinal Chemistry. 2022;65(6):4909-4925. View Source
